molecular formula C16H11ClF3N5O B258629 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide

Cat. No. B258629
M. Wt: 381.74 g/mol
InChI Key: PPSXOQDGYUKBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide selectively blocks the MOR by binding to its ligand-binding domain. The binding of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide to MOR prevents the activation of the receptor by its endogenous ligands, such as endorphins. This blockade of MOR results in the inhibition of the downstream signaling pathway, which leads to the suppression of pain and other physiological responses.
Biochemical and Physiological Effects
2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to be an effective analgesic in various animal models of pain, including acute and chronic pain. 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has also been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction. Additionally, 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has been shown to have antidepressant effects, making it a potential treatment for depression.

Advantages and Limitations for Lab Experiments

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has several advantages for lab experiments. It is highly selective for the MOR, making it an excellent tool to study the role of MOR in various physiological and pathological conditions. 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide is also easy to synthesize, and its purity is excellent, making it suitable for various biochemical and physiological studies. However, 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has some limitations for lab experiments. Its potency is relatively low compared to other MOR antagonists, and it has a short half-life, requiring frequent dosing in animal experiments.

Future Directions

There are several future directions for the use of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide in scientific research. One potential application is the development of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide-based therapies for pain, addiction, and depression. 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide can also be used to study the role of MOR in various physiological and pathological conditions, such as inflammation and cancer. Additionally, the synthesis of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide derivatives with improved potency and pharmacokinetic properties can lead to the development of more effective therapies for pain, addiction, and depression.
Conclusion
In conclusion, 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide is a chemical compound that has been widely used in scientific research. Its selectivity for the μ-opioid receptor makes it an excellent tool to study the role of MOR in various physiological and pathological conditions. 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has shown promising results in various biochemical and physiological studies, including pain, addiction, and depression. However, its potency is relatively low compared to other MOR antagonists, and it has a short half-life, requiring frequent dosing in animal experiments. Nevertheless, the development of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide-based therapies and 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide derivatives with improved potency and pharmacokinetic properties can lead to the development of more effective treatments for pain, addiction, and depression.

Synthesis Methods

The synthesis of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide involves the reaction of 2-azido-5-(2-chlorophenyl) tetrazole with N-(3-trifluoromethylphenyl) acetamide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is also known as a click reaction. The yield of 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide is high, and the purity is excellent, making it suitable for various scientific research applications.

Scientific Research Applications

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has been widely used in scientific research as a tool to study the opioid system. It has been shown to selectively block the μ-opioid receptor (MOR) without affecting other opioid receptors. This selectivity makes 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide an excellent tool to study the role of MOR in various physiological and pathological conditions. 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide has been used to study the role of MOR in pain, addiction, and depression.

properties

Product Name

2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide

Molecular Formula

C16H11ClF3N5O

Molecular Weight

381.74 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11ClF3N5O/c17-13-7-2-1-6-12(13)15-22-24-25(23-15)9-14(26)21-11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2,(H,21,26)

InChI Key

PPSXOQDGYUKBAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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